molecular formula C7H8ClF3N2O B162796 4-(Trifluoromethoxy)phenylhydrazine hydrochloride CAS No. 133115-72-7

4-(Trifluoromethoxy)phenylhydrazine hydrochloride

Cat. No. B162796
Key on ui cas rn: 133115-72-7
M. Wt: 228.6 g/mol
InChI Key: KQXZVSQCMVKMBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04960902

Procedure details

A suspension of p-trifluoromethoxyaniline (5.0 g, 28 mmol) in 33 mL of concentrated HCl was diazotized at 0°-10° C. with a solution of sodium nitrite (2.0 g, 29 mmol) in H2O (17 mL). After stirring for 15 minutes at -5° C., the turbid solution was made clear by the addition of a few drops of water. A solution of stannous chloride (12.6 g, 56 mmol) in concentrated HCl (11 mL) was added in one portion. The mixture was stirred for 3 hours (with the ice bath removed after 1 hour), basified with 50% NaOH and extracted with EtOAc (2×). The organic phase was washed with 1N NaOH and brine, dried (KOH pellets) and acidified with anhydrous HCl. The precipitate was filtered and dried to give the title product as the white solid hydrochloride salt [4.83 g, mp 231° C. (dec.)]. A second crop was obtained by concentration of the mother liquors (0.62 g). Combined yield 5.45 g (85%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
17 mL
Type
solvent
Reaction Step Two
[Compound]
Name
stannous chloride
Quantity
12.6 g
Type
reactant
Reaction Step Three
Name
Quantity
11 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1.[N:13]([O-])=O.[Na+].[ClH:17]>O>[ClH:17].[F:1][C:2]([F:11])([F:12])[O:3][C:4]1[CH:10]=[CH:9][C:7]([NH:8][NH2:13])=[CH:6][CH:5]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC(OC1=CC=C(N)C=C1)(F)F
Name
Quantity
33 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
17 mL
Type
solvent
Smiles
O
Step Three
Name
stannous chloride
Quantity
12.6 g
Type
reactant
Smiles
Name
Quantity
11 mL
Type
reactant
Smiles
Cl
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
After stirring for 15 minutes at -5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
removed after 1 hour),
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×)
WASH
Type
WASH
Details
The organic phase was washed with 1N NaOH and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (KOH pellets)
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
Cl.FC(OC1=CC=C(C=C1)NN)(F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.83 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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